1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE
Overview
Description
1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a benzyl group and a 5-phenyl-1,2-oxazole-3-carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized from 2-aminophenol and aldehydes under reflux conditions . The piperazine ring is then introduced through nucleophilic substitution reactions, often using benzyl halides as the alkylating agents . The final step involves the coupling of the oxazole and piperazine rings under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and piperazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The piperazine ring provides additional sites for interaction, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Similar in structure but features two oxazole rings instead of one.
2,2’-p-Phenylene-bis(5-phenyloxazole): Another related compound with two oxazole rings connected by a phenylene group.
Uniqueness
1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE is unique due to its combination of a piperazine ring with an oxazole moiety, providing a distinct set of chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(19-15-20(26-22-19)18-9-5-2-6-10-18)24-13-11-23(12-14-24)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVWCZKYZXQED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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